11E,13Z-Hexadecadienyl acetate

Pheromone Identification Stereoselective Synthesis Gas Chromatography

11E,13Z-Hexadecadienyl acetate (CAS 80625-74-7, CHEBI:196508) is a conjugated diene carboxylic ester with the molecular formula C18H32O2 and a molecular weight of 280.45 g/mol. Also designated as (E,Z)-11,13-hexadecadienyl acetate or E11,Z13-16:Ac, this compound is a geometrically defined isomer within the 11,13-hexadecadienyl acetate family.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
Cat. No. B1255109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11E,13Z-Hexadecadienyl acetate
Synonyms(E,Z)-11,13-hexadecadienyl acetate
11,13-hexadecadienyl acetate
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCC=CC=CCCCCCCCCCCOC(=O)C
InChIInChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-7H,3,8-17H2,1-2H3/b5-4-,7-6+
InChIKeyJDEZPVDDXSKIMP-SCFJQAPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11E,13Z-Hexadecadienyl acetate: Key Reference Standard and Minor Pheromone Component for Moth Pest Monitoring and Research


11E,13Z-Hexadecadienyl acetate (CAS 80625-74-7, CHEBI:196508) is a conjugated diene carboxylic ester with the molecular formula C18H32O2 and a molecular weight of 280.45 g/mol [1]. Also designated as (E,Z)-11,13-hexadecadienyl acetate or E11,Z13-16:Ac, this compound is a geometrically defined isomer within the 11,13-hexadecadienyl acetate family [2]. It has been formally characterized as a minor component in the pheromone gland extracts of several lepidopteran species and is also synthesized as a key reference standard to confirm the stereochemical identity of the biologically active natural pheromone component Z11,E13-16:Ac [3].

Stereochemical reference standard for (Z,E)-isomer confirmation
Pheromone blend component for Thaumetopoea processionea research
GC-MS and GC-EAD stereochemical control studies

Why 11E,13Z-Hexadecadienyl Acetate is Not Interchangeable with Other 11,13-Hexadecadienyl Acetate Isomers in Lepidoptera Research


In lepidopteran chemical ecology, geometric isomerism dictates biological activity. The substitution of 11E,13Z-hexadecadienyl acetate with a close analog like (Z,Z)-, (Z,E)-, or (E,E)-11,13-hexadecadienyl acetate is not scientifically valid due to the extreme stereospecificity of moth olfactory receptors [1]. Moth pheromone receptors are exquisitely selective, often discriminating against compounds with only minimal structural modifications to the double bond geometry [1]. This principle is starkly demonstrated in field studies: while the (Z,E)-isomer (Z11,E13-16:Ac) functions as the necessary attractant for male grass webworm moths, the (E,E)-isomer acts as a potent behavioral antagonist, completely inhibiting attraction when present at ratios as low as 1:10 [2]. Therefore, to ensure accurate identification, formulation, and behavioral assay results, procurement of the specific, stereochemically pure 11E,13Z-isomer is mandatory.

Isomer-specific receptor activation
Replacing with (E,E)-isomer may inhibit moth attraction, acting as a behavioral antagonist
Blend composition mismatch
Substituting with (Z,Z)-isomer may not reproduce species-specific attractant blend
Stereochemical purity requirement
Impurities from isomerization can compromise field assay or formulation reliability

Quantitative Evidence for the Differentiated Utility of 11E,13Z-Hexadecadienyl Acetate in Research and Pest Management


Use of 11E,13Z-Hexadecadienyl Acetate as an Essential Stereochemical Reference Standard for the Confirmation of the Natural Pheromone (11Z,13E)-Hexadecadienyl Acetate

In a comprehensive study on the grass webworm (Herpetogramma licarsisalis), the target compound 11E,13Z-hexadecadienyl acetate (E11,Z13-16:Ac) was synthesized via stereoselective Wittig reactions alongside its geometric isomer (11Z,13E)-hexadecadienyl acetate (Z11,E13-16:Ac) [1]. The identity of the diene present in female moth pheromone glands was unambiguously confirmed to be the (Z,E)-isomer by direct comparison with the synthesized (E,Z)-standard, thereby excluding the 11E,13Z-isomer as the natural component [1]. This demonstrates the critical utility of the 11E,13Z-isomer as a necessary analytical control for structural confirmation.

Reference standard utility
Head-to-head
Synthesized E,Z-isomer confirmed natural component is Z,E, not E,Z
Supports stereochemical confirmation workflow
GC-MS, GC-EAD, derivatization methods
Pheromone Identification Stereoselective Synthesis Gas Chromatography Lepidoptera Reference Standard

Role of 11E,13Z-Hexadecadienyl Acetate as a Minor Sex Pheromone Component in the Oak Processionary Moth (Thaumetopoea processionea)

Chemical analysis of pheromone glands from female oak processionary moths (T. processionea) identified the target compound 11E,13Z-hexadecadienyl acetate (referred to as (E,Z)-11,13-hexadecadienyl acetate) as a component of the natural pheromone blend [1]. The blend was quantified to contain three components: (Z,Z)-11,13-hexadecadienyl acetate (major), (Z,Z)-11,13-hexadecadienol, and the target compound, in a ratio of 88:5:7, respectively [1]. The amount of the major compound was 20-30 ng per gland [1].

Blend composition (T. processionea)
Reported
Target compound ~7%; Major (Z,Z)-isomer ~88%
Reported blend composition context
Blend ratio 7:88:5 with alcohol
Thaumetopoea processionea Sex Pheromone Blend Composition Forest Pest Management Minor Component

Stability Risk: The (E,E)-Isomer Acts as a Potent Antagonist, Highlighting the Need for Pure 11E,13Z-Hexadecadienyl Acetate

While the primary active component is the (Z,Z)-isomer, the (E,E)-isomer (E,E)-11,13-hexadecadienyl acetate was found to be a strong inhibitor of male moth attraction [1]. When mixed with the major attractant component at ratios of 1:10 and 1:1, the (E,E)-isomer completely suppressed the attractant activity [1]. The study explicitly warns that the major component (Z,Z)-11,13-hexadecadienyl acetate is prone to isomerization into the corresponding (E,E)-isomer, a factor that must be managed for effective field formulations [1].

Antagonist isomer risk
Class-level
(E,E)-isomer inhibits attraction at 1:10 ratio
High stereochemical purity required
Isomerization risk for formulations
Behavioral Antagonist Pheromone Inhibition Stability Isomerization Formulation

11E,13Z-Hexadecadienyl Acetate as a Minor Component in Navel Orangeworm Pheromone Gland Extracts

In a study characterizing the sex pheromone of the navel orangeworm (Amyelois transitella), a major pest of almonds and pistachios, (11E,13Z)-hexadecadienal was identified as a minor component of female pheromone gland extracts alongside a suite of other compounds [1]. While the corresponding acetate, 11E,13Z-hexadecadienyl acetate, was not a focus of this study, its identification as a minor glandular component in related species, and the presence of the aldehyde analog here, supports its potential relevance in the broader context of navel orangeworm chemical ecology [1].

Related aldehyde in navel orangeworm
Class-level
(11E,13Z)-hexadecadienal found as minor gland component
Supports cross-species investigation context
Not directly quantified; aldehyde analog
Amyelois transitella Minor Pheromone Component Pheromone Blend GC-MS Almond Pest

Primary Research and Industrial Application Scenarios for 11E,13Z-Hexadecadienyl Acetate


Analytical Reference Standard for the Validation of the (11Z,13E)-Hexadecadienyl Acetate Pheromone

11E,13Z-Hexadecadienyl acetate is procured as a critical analytical reference standard. In GC-MS and GC-EAD studies aimed at identifying or confirming the presence of (11Z,13E)-hexadecadienyl acetate in moth pheromone glands, the 11E,13Z-isomer is used to unequivocally establish the correct retention time and mass spectral profile of the biologically active Z,E-isomer and to confirm that the natural compound is not the E,Z-isomer [1].

Component in Synthetic Pheromone Lures for Monitoring the Oak Processionary Moth (Thaumetopoea processionea)

This compound is an essential component for formulating a complete, multi-component synthetic pheromone lure targeting the oak processionary moth. It is combined with (Z,Z)-11,13-hexadecadienyl acetate and (Z,Z)-11,13-hexadecadienol in a specific ratio (approximately 7:88:5) to mimic the natural female sex pheromone blend [1]. These lures are deployed in monitoring traps for integrated pest management (IPM) programs in oak forests across Eurasia.

Quality Control and Stability Studies for 11,13-Hexadecadienyl Acetate-Based Formulations

Given that geometric isomers like the (E,E)-isomer are potent behavioral antagonists that can inhibit moth attraction at ratios as low as 1:10 [1], the 11E,13Z-isomer is a key target for quality control analyses. It is used to assess the stereochemical purity of formulated lures or to study the stability and isomerization kinetics of other 11,13-hexadecadienyl acetate compounds under various storage and field conditions [1].

Research into the Olfactory Coding of Moth Pheromone Receptors

In fundamental neuroethology research, this specific isomer is used to probe the molecular receptive ranges of pheromone-binding proteins and olfactory receptor neurons (ORNs) in various moth species. By presenting the pure 11E,13Z-isomer in electrophysiological assays (e.g., single sensillum recordings), researchers can determine the specificity and selectivity of the insect's peripheral olfactory system and understand how it discriminates between this compound and the active pheromone component (e.g., Z11,E13-16:Ac) [2].

Application
Selection Property
Validation Focus
Stereochemical Reference Standard
Isomer-specific GC retention and MS profile
Confirm (Z,E)-isomer identity in gland extracts
Pheromone Lure Formulation
Blend ratio specificity
Multi-component attractant blend validation
Stereochemical Purity Control
Isomeric impurity monitoring
Antagonist isomer limit testing
Olfactory Receptor Research
Stereospecific receptor response
ORN selectivity profiling for isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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